molecular formula C7H14S B2527078 Cyclohexylmethanethiol CAS No. 2550-37-0

Cyclohexylmethanethiol

Cat. No.: B2527078
CAS No.: 2550-37-0
M. Wt: 130.25
InChI Key: FWBXAOOHHILPSR-UHFFFAOYSA-N
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Description

Cyclohexylmethanethiol, also known as cyclohexanemethanethiol, is an organic compound with the molecular formula C₇H₁₄S. It is characterized by a cyclohexane ring attached to a methanethiol group. This compound is a colorless liquid with a distinct odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with potassium thioacetate in N,N-dimethylformamide (DMF) at 50°C under an inert atmosphere. The reaction yields S-cyclohexylmethyl ethanethioate, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to cyclohexylmethyl bromide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexylmethyl sulfoxide and cyclohexylmethyl sulfone.

    Reduction: Cyclohexylmethyl bromide.

    Substitution: Various substituted cyclohexylmethyl derivatives.

Scientific Research Applications

Cyclohexylmethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylmethanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in chemical synthesis and research .

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Cyclohexylmethyl bromide: Precursor in the synthesis of cyclohexylmethanethiol.

    Cyclohexylmethyl sulfoxide: Oxidized form of this compound.

Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and halide counterparts. This makes it particularly useful in reactions requiring nucleophilic thiol groups .

Properties

IUPAC Name

cyclohexylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXAOOHHILPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347296
Record name Cyclohexylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-37-0
Record name Cyclohexylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexylmethanethiol
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